
8-Quinolinesulfonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinesulfonyl azide is an organic compound with the molecular formula C9H6N4O2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The azide group (-N3) attached to the sulfonyl group makes it a versatile reagent in organic synthesis, particularly in the formation of various heterocycles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Quinolinesulfonyl azide can be synthesized through the reaction of 8-quinolinesulfonyl chloride with sodium azide. The reaction typically occurs in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of high-purity reagents and controlled reaction conditions to ensure the safety and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Quinolinesulfonyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups such as halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) iodide (CuI) as a catalyst in the presence of an alkyne.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Aplicaciones Científicas De Investigación
8-Quinolinesulfonyl azide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-quinolinesulfonyl azide primarily involves its reactivity as an azide compound. The azide group can participate in nucleophilic substitution and cycloaddition reactions, forming stable products such as triazoles. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the nucleophilicity of the azide group .
Molecular Targets and Pathways: In biological systems, the azide group can react with alkyne-functionalized biomolecules, enabling the selective labeling and modification of proteins, nucleic acids, and other biomolecules. This is particularly useful in studying molecular interactions and pathways in cells .
Comparación Con Compuestos Similares
8-Quinolinesulfonyl azide can be compared with other sulfonyl azides and quinoline derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to its combination of the quinoline ring and the sulfonyl azide group, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of reactions makes it a valuable reagent in both academic and industrial research .
Propiedades
Número CAS |
55180-87-5 |
|---|---|
Fórmula molecular |
C9H6N4O2S |
Peso molecular |
234.24 g/mol |
Nombre IUPAC |
N-diazoquinoline-8-sulfonamide |
InChI |
InChI=1S/C9H6N4O2S/c10-12-13-16(14,15)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H |
Clave InChI |
IAMILVJKLUOALO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)N=[N+]=[N-])N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)

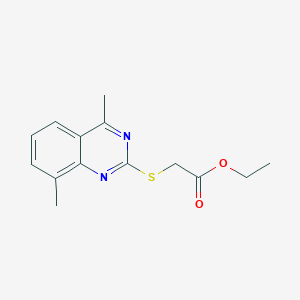
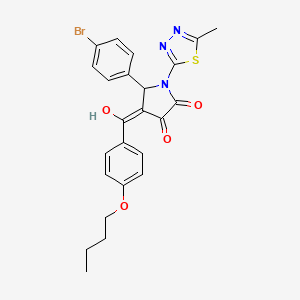
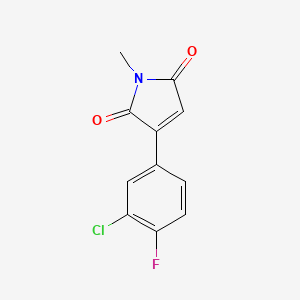
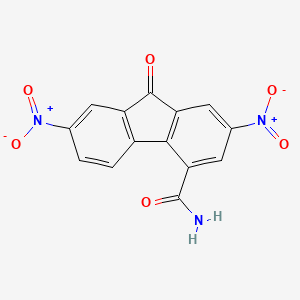
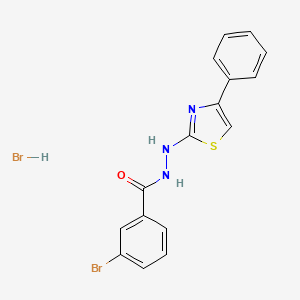


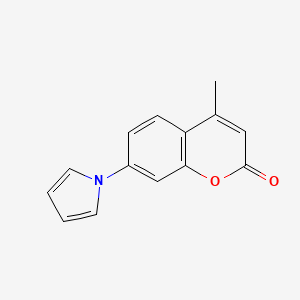

![N-[2-(1H-indol-3-yl)ethyl]-8-sulfanyloctanamide](/img/structure/B14167271.png)
